molecular formula C8H5ClN2O B3030810 7-Chloro-1,5-naphthyridin-2(1H)-one CAS No. 959616-26-3

7-Chloro-1,5-naphthyridin-2(1H)-one

Cat. No.: B3030810
CAS No.: 959616-26-3
M. Wt: 180.59
InChI Key: BDVFBZWLRLNTSH-UHFFFAOYSA-N
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Description

7-Chloro-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Therapeutic Potential

7-Chloro-1,5-naphthyridin-2(1H)-one, as part of the broader 1,8-naphthyridine derivatives, has garnered attention in scientific research due to its diverse biological activities. These compounds have demonstrated a wide spectrum of biological properties, positioning them as promising scaffolds in therapeutic and medicinal research. Their activities span across antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Moreover, these derivatives have shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The 1,8-naphthyridine derivatives also exhibit anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, and various other pharmacological activities, highlighting their versatility and potential in drug discovery and development (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Additionally, 7-Methyljugulone, a related naphthoquinone, has been reported to possess a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This compound's hemi-synthesis and its varied pharmacological activities underscore the potential of naphthyridine and naphthoquinone derivatives in pharmaceutical research and their therapeutic applications (Mbaveng & Kuete, 2014).

Properties

IUPAC Name

7-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVFBZWLRLNTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654007
Record name 7-Chloro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-26-3
Record name 7-Chloro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of (E)-methyl 3-(3-amino-5-chloropyridin-2-yl)acrylate (1.2 g, 5.64 mmol) and sodium methoxide (0.786 ml, 14.11 mmol) in 20 mL of ethanol was refluxed for 3 h until the starting material disappeared. The reaction mixture was evaporated to dryness to give crude product 7-chloro-1,5-naphthyridin-2(1H)-one. To the crude residue was added phosphorus oxychloride (5.17 ml, 56.4 mmol) and the resulting mixture was stirred at 70° C. for 4 h. The excess POCl3 was removed under reduced pressure and the residue was directly submitted to flash column (DCM) to give 2,7-dichloro-1,5-naphthyridine (540 mg, 2.71 mmol, 48.1% yield) as an off-white solid. 1H NMR (400 MHz, chloroFORM-d) δ ppm=8.90 (d, J=2.2 Hz, 1 H), 8.35 (d, J=8.8 Hz, 1 H), 8.31 (d, J=1.8 Hz, 1 H), 7.63 (d, J=8.8 Hz, 1 H). m/z=199 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.786 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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